Cas no 4187-88-6 (1-cyclohexylprop-2-yn-1-ol)

1-cyclohexylprop-2-yn-1-ol structure
1-cyclohexylprop-2-yn-1-ol structure
商品名:1-cyclohexylprop-2-yn-1-ol
CAS番号:4187-88-6
MF:C9H14O
メガワット:138.20686
MDL:MFCD01694792
CID:1513216

1-cyclohexylprop-2-yn-1-ol 化学的及び物理的性質

名前と識別子

    • 1-cyclohexylprop-2-yn-1-ol
    • MDL: MFCD01694792
    • インチ: InChI=1S/C9H14O/c1-2-9(10)8-6-4-3-5-7-8/h1,8-10H,3-7H2
    • InChIKey: CMJHRFATHWISFN-UHFFFAOYSA-N
    • ほほえんだ: C#CC(C1CCCCC1)O

計算された属性

  • せいみつぶんしりょう: 138.10452
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 1

じっけんとくせい

  • PSA: 20.23

1-cyclohexylprop-2-yn-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB446161-1 g
1-Cyclohexylprop-2-yn-1-ol; min. 95%
4187-88-6
1g
€671.90 2023-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
G15590-250mg
1-Cyclohexylprop-2-yn-1-ol
4187-88-6
250mg
2605CNY 2021-05-08
1PlusChem
1P00I8LZ-100mg
1-cyclohexylprop-2-yn-1-ol
4187-88-6 95%
100mg
$84.00 2024-05-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1398061-250mg
1-Cyclohexylprop-2-yn-1-ol
4187-88-6 95%
250mg
¥3888.00 2024-05-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1398061-1g
1-Cyclohexylprop-2-yn-1-ol
4187-88-6 95%
1g
¥8960.00 2024-05-14
A2B Chem LLC
AI50167-1g
1-Cyclohexylprop-2-yn-1-ol
4187-88-6 95%
1g
$303.00 2024-04-20
A2B Chem LLC
AI50167-250mg
1-Cyclohexylprop-2-yn-1-ol
4187-88-6 95%
250mg
$113.00 2024-04-20
abcr
AB446161-1g
1-Cyclohexylprop-2-yn-1-ol, min. 95%; .
4187-88-6
1g
€671.90 2025-02-27
TRC
C991273-100mg
1-cyclohexylprop-2-yn-1-ol
4187-88-6
100mg
$ 250.00 2022-06-06
Advanced ChemBlocks
O29914-250MG
1-cyclohexylprop-2-yn-1-ol
4187-88-6 95%
250MG
$265 2023-09-15

1-cyclohexylprop-2-yn-1-ol 関連文献

1-cyclohexylprop-2-yn-1-olに関する追加情報

Comprehensive Guide to 1-Cyclohexylprop-2-yn-1-ol (CAS No. 4187-88-6): Properties, Applications, and Industry Insights

1-Cyclohexylprop-2-yn-1-ol (CAS No. 4187-88-6) is a specialized organic compound that has garnered significant attention in synthetic chemistry and industrial applications. This tertiary alcohol, characterized by its cyclohexyl and propargylic functional groups, serves as a versatile intermediate in pharmaceuticals, agrochemicals, and advanced material synthesis. Its unique molecular structure, combining aliphatic and alkyne moieties, enables diverse reactivity patterns under controlled conditions.

The compound's CAS registry number 4187-88-6 is frequently searched in chemical databases, reflecting its importance in research and development. Recent trends show growing interest in sustainable synthesis methods for such intermediates, aligning with the global push toward green chemistry principles. Researchers are particularly exploring catalytic hydrogenation and metal-free coupling reactions involving 1-cyclohexylprop-2-yn-1-ol to reduce environmental impact.

In pharmaceutical applications, 1-cyclohexylprop-2-yn-1-ol derivatives are investigated for their potential as bioactive scaffolds. The compound's ability to undergo click chemistry reactions makes it valuable for developing targeted drug delivery systems—a hot topic in precision medicine. Analytical techniques like HPLC-MS and NMR spectroscopy are commonly employed to characterize its purity and stability, addressing frequent queries about quality control protocols for this chemical.

The material science sector utilizes CAS 4187-88-6 in designing polymeric coatings with enhanced durability. Its triple bond functionality allows cross-linking in polymer matrices, improving thermal resistance—a property highly sought after in electric vehicle components and renewable energy storage systems. These applications correlate with trending searches about advanced material innovations.

From a commercial perspective, suppliers often highlight batch-to-batch consistency and scalable production of 1-cyclohexylprop-2-yn-1-ol, addressing manufacturer concerns about supply chain reliability. Regulatory compliance documentation, including REACH certification and SDS details, remains among the top-requested information for this compound in professional forums.

Emerging studies focus on the compound's role in asymmetric synthesis, particularly in creating chiral building blocks for complex molecules. This aligns with the pharmaceutical industry's demand for enantioselective catalysts—a subject generating substantial academic and industrial research interest. The cyclohexyl group's conformational flexibility in 4187-88-6 contributes to stereochemical control in such reactions.

Environmental fate studies of 1-cyclohexylprop-2-yn-1-ol address growing ecological concerns, with biodegradation pathways and ecotoxicity profiles being actively researched. These investigations respond to increasing searches about benign chemical alternatives in industrial processes. Computational chemistry approaches, including molecular docking simulations, are also being applied to predict the compound's interactions in biological systems.

Storage and handling recommendations for CAS 4187-88-6 frequently appear in technical discussions. Best practices emphasize inert atmosphere storage below 25°C to maintain stability, with many users seeking guidance on compatibility with common solvents. These operational details are crucial for laboratories implementing automated synthesis platforms—another trending topic in chemical manufacturing.

The global market for 1-cyclohexylprop-2-yn-1-ol reflects regional variations in demand, with Asia-Pacific showing accelerated growth due to expanding fine chemical production capacities. Market analysts often track price fluctuations and application patent filings related to this compound, data points highly relevant to strategic sourcing decisions.

Future research directions may explore the compound's utility in photocatalysis and energy storage materials, areas gaining traction in scientific literature. The intersection of computational modeling and experimental validation continues to provide new insights into the molecular behavior of 4187-88-6, offering opportunities for innovation across multiple industries.

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